

structural and functional comparison of Co-MOF-74 and its derivatives

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Compound of Interest

Compound Name: Co-MOF-74

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An In-depth Structural and Functional Comparison of **Co-MOF-74** and Its Derivatives for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the metal-organic framework **Co-MOF-74** and its derivatives, focusing on their structural properties and functional performance in gas adsorption, catalysis, and sensing. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage these materials for various applications.

Structural Comparison: Pristine vs. Modified Frameworks

Co-MOF-74, also known as CPO-27-Co, possesses a honeycomb-like structure with one-dimensional hexagonal channels and a high density of open cobalt metal sites.^[1] This structure is the foundation for its various applications. Derivatives of **Co-MOF-74** are typically created through three main strategies: substitution of the metal node to create bimetallic or mixed-metal frameworks, infiltration of the pores with guest molecules, or functionalization of the organic linker. These modifications can significantly alter the material's physical and chemical properties.

Bimetallic and Mixed-Metal Derivatives

Incorporating a second metal into the MOF-74 structure can enhance catalytic activity, and gas adsorption properties, and introduce new functionalities.^[2] The synthesis of these mixed-metal

MOF-74 (MM-MOF-74) materials can be achieved via a one-pot solvothermal reaction.[3] The resulting crystalline structure is often isostructural with the parent **Co-MOF-74**, but with a heterogeneous distribution of metal ions within the framework.[3]

Guest-Infiltrated Derivatives

The porous nature of **Co-MOF-74** allows for the incorporation of guest molecules within its channels. This "Guest@MOF" approach can modify the electronic properties of the framework, leading to enhanced performance in applications like gas sensing.[4] For example, infiltration with the organic semiconductor tetrathiafulvalene (TTF) has been shown to increase the electrical conductivity of **Co-MOF-74**, making it suitable for resistive gas sensing.[4]

Ligand-Functionalized Derivatives

While less common for MOF-74 due to the nature of its organic linker, functionalization can be achieved by incorporating modified ligands during synthesis. This approach allows for the introduction of specific chemical groups to tailor the MOF's properties, such as its CO₂ adsorption capabilities.[5][6]

Quantitative Performance Data

The following tables summarize key performance metrics for **Co-MOF-74** and its derivatives based on available experimental data. It is important to note that performance can vary based on synthesis conditions and experimental setup.

Table 1: Gas Adsorption Properties

Material	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	CO ₂ Adsorption Capacity (mmol/g)	Conditions	Reference
Mg-MOF-74	1495	-	6.52 (dry), 1.17 (humid)	298 K, 1 bar	[7]
Ni-MOF-74	-	-	12.35	298 K, 1 bar	[8]
Co-MOF-74	-	-	Retains ~60% capacity in water	-	[7]
Mg _{0.4} Cu _{0.6} - MOF-74	-	-	3.52	298 K, under Xe lamp	[9][10]
Zn-MOF-74	-	-	9.6	298 K, 1 bar	[11]
Cu-MOF-74	-	-	3.2	298 K, 1 bar	[11]

Table 2: Catalytic Performance in CO Oxidation

Catalyst	50% CO Conversion Temp. (°C)	100% CO Conversion Temp. (°C)	Reference
5 wt% Pd@Co _{0.5} - Mn _{0.5} -MOF-74	~40	~58	[12]

Table 3: Catalytic Performance in Styrene Oxidation

Catalyst	Styrene Conversion (%)	Benzaldehyde Selectivity (%)	Reference
MOF-74(Co)	47.3	35	[13]
Mn ₁ Zn ₂ (hob) (MOF-74 analogue)	94.1	55.5	[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of **Co-MOF-74** derivatives and their application in catalysis.

Protocol 1: Synthesis of Bimetallic $\text{Co}_x\text{Ni}_{1-x}$ -MOF-74

This protocol describes a solvothermal method for synthesizing bimetallic Co-Ni-MOF-74.[\[15\]](#)

- **Precursor Solution Preparation:** Dissolve a total of 0.680 mmol of metal nitrates ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in the desired molar ratio) and 0.480 mmol of 2,5-dihydroxyterephthalic acid (H_4DOBDC) in 10 mL of a mixed solvent of N,N-dimethylformamide (DMF), ethanol (EtOH), and water (H_2O) with a volume ratio of 15:1:1.
- **Solvothermal Reaction:** Transfer the solution to a 20 mL vial, seal it tightly, and heat it at 100 °C for 24 hours.
- **Washing and Activation:** After cooling to room temperature, wash the resulting crystals with fresh DMF and then exchange the solvent with methanol. Activate the material by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Catalytic Cycloaddition of CO_2 to Epoxides

This protocol outlines a typical procedure for the catalytic conversion of CO_2 and epoxides into cyclic carbonates using a MOF catalyst.[\[16\]](#)

- **Reactor Setup:** Place the MOF-74 catalyst and a co-catalyst (e.g., tetrabutylammonium bromide, TBABr) into a high-pressure reactor.
- **Reactant Addition:** Add the epoxide substrate to the reactor.
- **Reaction Conditions:** Seal the reactor, pressurize it with CO_2 , and heat to the desired reaction temperature with stirring.
- **Product Analysis:** After the reaction, cool the reactor, release the pressure, and analyze the product mixture using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.

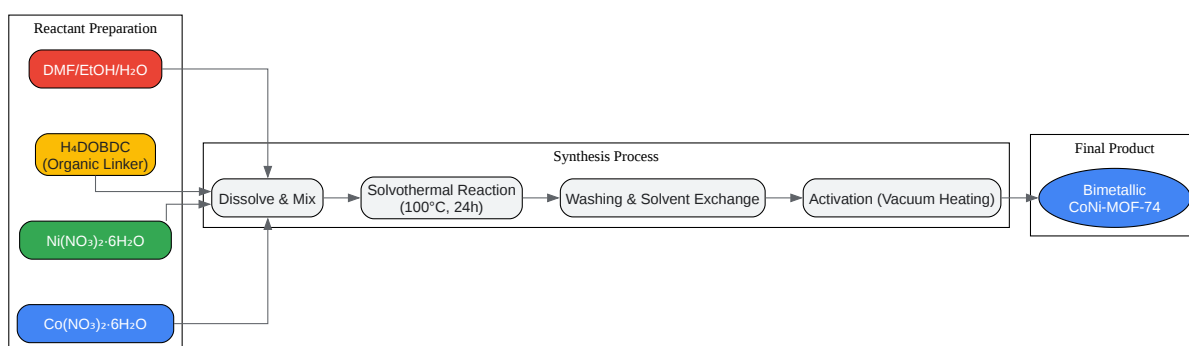
Protocol 3: Resistive Gas Sensing Measurement

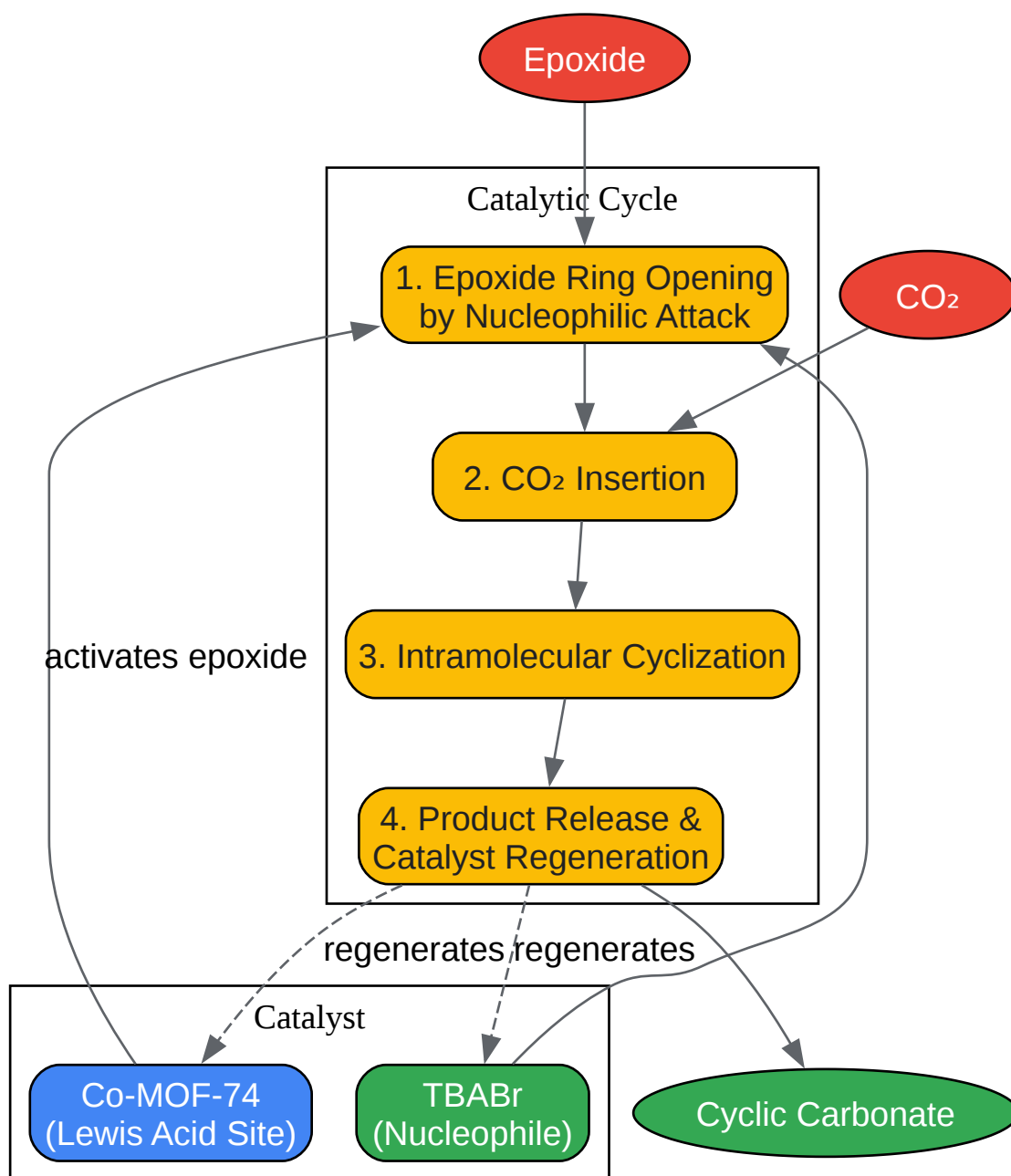
This protocol describes the setup for measuring the gas sensing properties of a MOF-based material.^[4]

- **Sensor Fabrication:** Press the MOF powder (e.g., **Co-MOF-74-TTF**) into a thin tablet.
- **Measurement Cell:** Place the tablet between two electrodes in a gas-tight measurement cell equipped with a gas inlet and outlet.
- **Activation:** Evacuate the cell at an elevated temperature (e.g., 100 °C) to remove adsorbed species.
- **Data Acquisition:** Apply a constant voltage across the electrodes and record the current as a function of time. Introduce different gases into the cell at a controlled flow rate and monitor the change in electrical resistance of the material.

Visualizing Synthesis and Catalytic Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to **Co-MOF-74** derivatives.





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